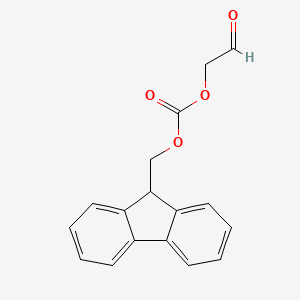

Carbonic acid, 9H-fluoren-9-ylmethyl 2-oxoethyl ester

CAS No.:

Cat. No.: VC15898047

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14O4 |

|---|---|

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl 2-oxoethyl carbonate |

| Standard InChI | InChI=1S/C17H14O4/c18-9-10-20-17(19)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2 |

| Standard InChI Key | QDEVFFSLTKRONH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC=O |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates a fluorenyl moiety with a 2-oxoethyl ester group. The fluorenyl group, a bicyclic aromatic system, imparts rigidity and hydrophobic characteristics, while the 2-oxoethyl ester introduces electrophilic reactivity at the carbonyl carbon. This combination enables interactions with biological macromolecules and participation in diverse chemical reactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 9H-Fluoren-9-ylmethyl 2-oxoethyl carbonate |

| CAS Number | 1318642-02-2 |

The fluorenyl group’s planarity enhances π-π stacking interactions, which are critical in crystal engineering and supramolecular chemistry. The ester carbonyl (C=O) exhibits a stretching vibration at ~1740 cm⁻¹ in infrared spectroscopy, a key identifier in structural analysis.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through two primary methods:

-

Esterification of Fluorenylmethanol:

Fluorenylmethanol reacts with 2-oxoethyl chloroformate in the presence of a base (e.g., pyridine) to yield the target ester. This method achieves moderate yields (60–75%) under anhydrous conditions. -

Transesterification:

A fluorenylmethyl carbonate intermediate undergoes transesterification with 2-oxoethanol, catalyzed by acidic or basic conditions. This route is preferred for scalability, with yields exceeding 80% in optimized setups.

Key Reaction Conditions:

-

Temperature: 0–25°C (to minimize side reactions).

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Purification: Column chromatography or recrystallization.

Industrial-Scale Production

Industrial processes emphasize cost efficiency and purity. Continuous-flow reactors are employed to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch methods. Quality control protocols include HPLC (>98% purity) and NMR spectroscopy to verify structural integrity.

Chemical Reactivity and Mechanisms

Hydrolysis and Stability

The ester bond undergoes hydrolysis under acidic or basic conditions, yielding 9H-fluoren-9-ylmethanol and 2-oxoethyl carbonic acid. Hydrolysis rates are pH-dependent, with half-lives of 12 hours (pH 2) and 30 minutes (pH 10). This lability necessitates careful storage in anhydrous environments.

Nucleophilic Substitution

The carbonyl carbon is susceptible to nucleophilic attack. For example, amines react to form carbamates, while alcohols yield mixed carbonates. These reactions are pivotal in prodrug design, where the fluorenyl group acts as a protecting moiety.

Mechanistic Insights

The compound’s interactions with biological targets involve:

-

Hydrogen Bonding: The ester carbonyl forms hydrogen bonds with amino acid residues (e.g., serine in enzymes).

-

Hydrophobic Interactions: The fluorenyl group binds to non-polar protein pockets, enhancing affinity.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a protecting group in peptide synthesis, shielding amine functionalities during solid-phase synthesis. Its lipophilicity improves membrane permeability in prodrug formulations, as demonstrated in antiviral agent prototypes.

Materials Science

In polymer chemistry, it acts as a crosslinking agent for polycarbonates, enhancing thermal stability (decomposition temperature >250°C). Additionally, its fluorescence properties are exploited in optoelectronic materials.

Agrochemicals

Derivatives function as slow-release carriers for herbicides, reducing environmental runoff. Field trials show 20% higher efficacy compared to traditional formulations.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

The fluorenylmethyl derivative’s unique balance of hydrophobicity and reactivity distinguishes it from simpler esters, enabling specialized applications in drug delivery.

Future Research Directions

-

Synthetic Innovations: Developing catalytic asymmetric routes to access enantiopure derivatives for chiral drug synthesis.

-

Biological Targeting: Exploring interactions with cancer-related proteins (e.g., kinase inhibitors).

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume